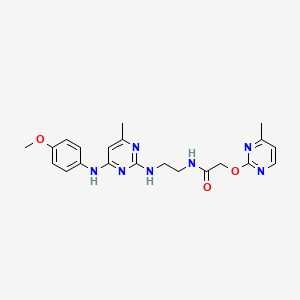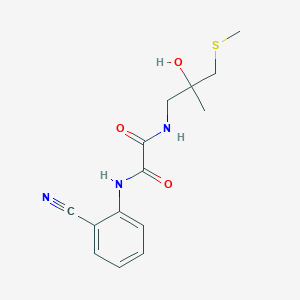
N1-(2-cyanophenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-cyanophenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide is a complex organic compound characterized by its unique structural features, including a cyanophenyl group and a hydroxy-methylthio-propyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide typically involves a multi-step process:
-
Formation of the Cyanophenyl Intermediate: : The initial step involves the preparation of the 2-cyanophenyl intermediate. This can be achieved through a nucleophilic substitution reaction where a suitable cyanide source reacts with a halogenated benzene derivative under basic conditions.
-
Introduction of the Hydroxy-Methylthio-Propyl Group: : The next step involves the introduction of the hydroxy-methylthio-propyl group. This can be accomplished through a Michael addition reaction, where a thiol reacts with an α,β-unsaturated carbonyl compound in the presence of a base.
-
Oxalamide Formation: : The final step is the formation of the oxalamide linkage. This is typically done by reacting the intermediate with oxalyl chloride in the presence of a base, followed by the addition of an amine to form the desired oxalamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
科学的研究の応用
N1-(2-cyanophenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide has diverse applications across various scientific disciplines:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which N1-(2-cyanophenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide exerts its effects is largely dependent on its interaction with molecular targets. The compound’s functional groups allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. For instance, the nitrile group can form hydrogen bonds with active site residues, while the hydroxy and methylthio groups can participate in hydrophobic interactions and covalent modifications.
類似化合物との比較
Similar Compounds
N1-(2-cyanophenyl)-N2-(2-hydroxy-2-methylpropyl)oxalamide: Lacks the methylthio group, which may affect its reactivity and biological activity.
N1-(2-cyanophenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea: Similar structure but with a urea linkage instead of oxalamide, potentially altering its chemical properties and applications.
Uniqueness
N1-(2-cyanophenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitrile and a hydroxy-methylthio-propyl group allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
N'-(2-cyanophenyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-14(20,9-21-2)8-16-12(18)13(19)17-11-6-4-3-5-10(11)7-15/h3-6,20H,8-9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCKOUJHNQAYPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1C#N)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2727569.png)
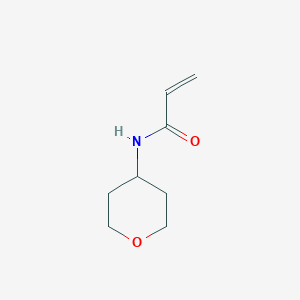

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2727573.png)
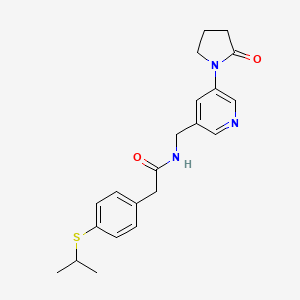
![2-(4-chlorobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2727576.png)
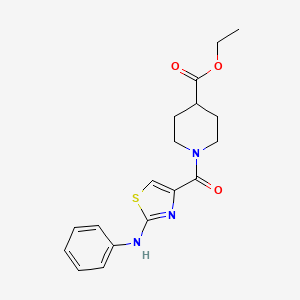
![1-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2727581.png)
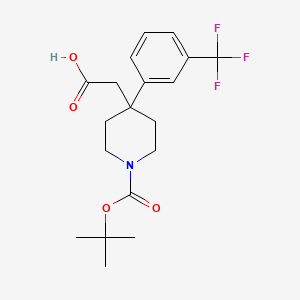


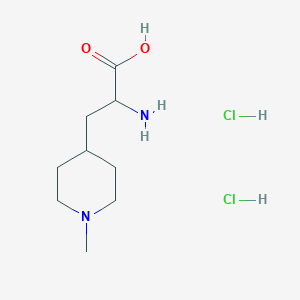
![N-(2-chlorophenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2727591.png)
